The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic organic compound. The molecule also includes a morpholinopyrimidinyl group and a piperazine ring, both of which are common in pharmaceutical compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a condensation reaction, while the morpholinopyrimidinyl group and the piperazine ring could be introduced through substitution reactions.
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrazole ring, the morpholinopyrimidinyl group, and the piperazine ring. These groups could potentially participate in a variety of chemical reactions.
Related Compounds
Compound Description: CDPPB is a centrally active, positive allosteric modulator of both rat and human metabotropic glutamate receptor 5 (mGluR5) subtype. [] This compound has been studied for its ability to potentiate glutamate-induced calcium release in mGluR5 expressed in cultured rat astrocytes. []
Relevance: CDPPB shares a similar pyrazole core structure with the target compound, (3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone. Additionally, both compounds feature an amide linkage connecting the pyrazole core to an aromatic ring system, which contributes to their activity as mGluR modulators. []
Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, displaying high affinity for the allosteric antagonist binding site. [] It has been shown to be orally bioavailable and was selected for advancement into Phase I clinical trials. []
Relevance: VU-1545 is structurally similar to (3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone, sharing the central pyrazole core, an amide linkage, and an aryl group at the pyrazole 3-position. The presence of a fluorine atom on the phenyl ring, similar to the target compound, contributes to its enhanced potency and binding affinity. []
Compound Description: This compound exhibited antipsychotic-like properties in behavioral tests but did not bind to dopamine receptors in vitro. [, ] It was found to be a metabolite of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide and exhibited toxicity. []
Relevance: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone shares a key structural feature with (3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone, which is the (aryl)pyrazolyl methanone core. Both compounds possess a fluorophenyl group attached to the methanone moiety. [, ]
Compound Description: This compound was found to have an antipsychotic-like profile in behavioral animal tests but did not interact with dopamine receptors, unlike clinically available antipsychotic agents. [] This compound is metabolized into (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. []
Relevance: Similar to (3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone, this compound contains a fluorobenzoyl group attached to the pyrazole ring. Additionally, both compounds feature substitutions on the pyrazole ring, suggesting a potential role of these substituents in their biological activity. []
Compound Description: NTRC-739 is a selective nonpeptide antagonist for neurotensin receptor type 2 (NTS2). [] It was discovered through structure-activity relationship studies based on the nonselective compound SR48692. []
Relevance: NTRC-739 shares the (aryl)pyrazolyl methanone core with (3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone. Both compounds feature a fluorophenyl substitution on the pyrazole ring. The presence of the cyclohexane carboxylic acid moiety in NTRC-739 suggests that modifications to this region of the molecule might be explored to modulate activity and selectivity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.